3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that incorporates a chromenone core, a triazole ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazinyl-substituted triazole, followed by its coupling with a chromenone derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could produce derivatives with different functional groups .
Scientific Research Applications
3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole and pyrazine moieties, such as:
- 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
- 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate
Uniqueness
What sets 3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one apart is its unique combination of a chromenone core with a triazole and pyrazine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H9N5O2 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-(5-pyrazin-2-yl-1H-1,2,4-triazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C15H9N5O2/c21-15-10(7-9-3-1-2-4-12(9)22-15)13-18-14(20-19-13)11-8-16-5-6-17-11/h1-8H,(H,18,19,20) |
InChI Key |
FLSFAHQWZSDNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNC(=N3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.